Home > Products > Screening Compounds P2652 > 2-(oxan-4-yl)piperidine hydrobromide
2-(oxan-4-yl)piperidine hydrobromide - 2413867-85-1

2-(oxan-4-yl)piperidine hydrobromide

Catalog Number: EVT-3045507
CAS Number: 2413867-85-1
Molecular Formula: C10H20BrNO
Molecular Weight: 250.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

While the synthesis of the base compound is not detailed, the provided literature illustrates various chemical reactions employing 2-(Oxan-4-yl)piperidine;hydrobromide as a starting material. These reactions typically involve modifications of the piperidine nitrogen, such as alkylation or acylation, to introduce desired functional groups for target binding and pharmacological activity [, ].

Mechanism of Action
  • BET Inhibitors: Derivatives incorporating the 2-(Oxan-4-yl)piperidine moiety exhibit inhibitory activity against BET proteins, particularly BRD4 [, , , , ]. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, impacting gene transcription and downstream cellular processes.
  • M1 mAChR Agonists: A specific derivative, GSK1034702, demonstrates bitopic binding to the M1 muscarinic acetylcholine receptor (mAChR) []. This interaction involves simultaneous binding to both the orthosteric and allosteric sites of the receptor, potentially leading to enhanced or modified signaling compared to traditional agonists.
Applications
  • BET inhibitors: These compounds hold promise as potential treatments for various cancers [, , , , ]. By targeting BRD4, they impact the expression of genes involved in cancer cell proliferation and survival.
  • M1 mAChR agonists: GSK1034702, a derivative incorporating the 2-(Oxan-4-yl)piperidine scaffold, was investigated for its potential in treating cognitive decline in Alzheimer's disease []. It showed procognitive effects in preclinical studies but unfortunately caused significant side effects in clinical trials.
Future Directions
  • Exploring alternative M1 mAChR agonists: The bitopic binding mode and lack of subtype selectivity observed with GSK1034702 highlight the need for developing more selective M1 mAChR positive allosteric modulators []. These compounds could potentially provide therapeutic benefits in cognitive disorders with a reduced risk of adverse effects.
  • Investigating novel BET inhibitor scaffolds: While 2-(Oxan-4-yl)piperidine serves as a valuable starting point, exploring different core structures might lead to the discovery of BET inhibitors with improved potency, selectivity, and pharmacokinetic properties [].
  • Elucidating structure-activity relationships: Systematic modifications of the 2-(Oxan-4-yl)piperidine scaffold and detailed analysis of the resulting compounds' biological activity can provide valuable insights into the structural features crucial for target binding and pharmacological activity [, ].

7-Fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one (GSK1034702)

  • Compound Description: GSK1034702 is identified as a bitopic M1 muscarinic acetylcholine receptor (mAChR) agonist. While initially classified as an allosteric agonist, research revealed its ability to bind simultaneously to both the orthosteric and an allosteric site of the M1 mAChR. Although demonstrating procognitive effects in preclinical models and enhancing immediate memory in clinical trials, GSK1034702 exhibited significant adverse effects.

Properties

CAS Number

2413867-85-1

Product Name

2-(oxan-4-yl)piperidine hydrobromide

IUPAC Name

2-(oxan-4-yl)piperidine;hydrobromide

Molecular Formula

C10H20BrNO

Molecular Weight

250.18

InChI

InChI=1S/C10H19NO.BrH/c1-2-6-11-10(3-1)9-4-7-12-8-5-9;/h9-11H,1-8H2;1H

InChI Key

IPQISOHOWURPDB-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2CCOCC2.Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.